2-amino-N-propylpropanamide
Overview
Description
2-amino-N-propylpropanamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is a member of the amide family, characterized by the presence of an amide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-amino-N-propylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-propylpropanamide typically involves the reaction of propylamine with acrylonitrile, followed by hydrogenation. The reaction conditions include:
Step 1: Propylamine reacts with acrylonitrile in the presence of a base to form 2-amino-N-propylpropanenitrile.
Step 2: The nitrile group is then hydrogenated to form the amide group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of high-pressure hydrogenation equipment to ensure complete conversion of nitrile to amide.
- Purification steps such as recrystallization or distillation to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides or amines.
Mechanism of Action
The mechanism of action of 2-amino-N-propylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to amide metabolism and protein synthesis.
Comparison with Similar Compounds
Propionamide: Similar in structure but lacks the amino group.
Butyramide: Has a longer carbon chain but similar functional groups.
Acetamide: Shorter carbon chain and different physical properties.
Uniqueness: 2-amino-N-propylpropanamide is unique due to its specific combination of an amino group and a propyl chain, which imparts distinct chemical reactivity and biological activity compared to other amides .
Properties
IUPAC Name |
2-amino-N-propylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZLBRIYZPKLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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